molecular formula C15H22N2O2 B7986954 [(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

[(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7986954
M. Wt: 262.35 g/mol
InChI Key: HPVBDLHQWLLFAZ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral compound with a pyrrolidine ring substituted with a benzyl-ethyl-amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl and ethyl groups. This can be achieved using reagents like benzyl bromide and ethyl iodide under basic conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for [®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced with other substituents using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound can be used in studies investigating the interaction of chiral molecules with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The benzyl-ethyl-amino group may facilitate binding to specific sites, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    [®-3-(Benzyl-amino)-pyrrolidin-1-yl]-acetic acid: Lacks the ethyl group, which may affect its binding affinity and specificity.

    [®-3-(Ethyl-amino)-pyrrolidin-1-yl]-acetic acid: Lacks the benzyl group, potentially altering its interaction with molecular targets.

    [®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-propionic acid: Has a propionic acid moiety instead of acetic acid, which may influence its chemical reactivity and biological activity.

Uniqueness

[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is unique due to the presence of both benzyl and ethyl groups, which can enhance its binding interactions and specificity. The combination of these groups with the pyrrolidine ring and acetic acid moiety provides a versatile scaffold for various applications in research and industry.

Properties

IUPAC Name

2-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-17(10-13-6-4-3-5-7-13)14-8-9-16(11-14)12-15(18)19/h3-7,14H,2,8-12H2,1H3,(H,18,19)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVBDLHQWLLFAZ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.